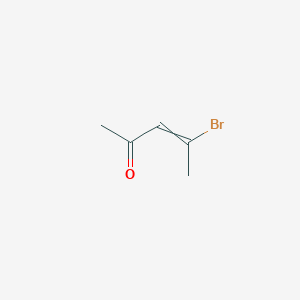
Propanal, 2-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanal, 2-(phenylseleno)-: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a phenylseleno group attached to the second carbon of the propanal molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propanal, 2-(phenylseleno)- typically involves the reaction of phenylselenol with propanal under controlled conditions. One common method includes the use of phenylselenol and acetone in the presence of a catalyst such as boron trifluoride etherate. The reaction is carried out at low temperatures, usually around 0°C, and then gradually warmed to room temperature .
Industrial Production Methods: While specific industrial production methods for Propanal, 2-(phenylseleno)- are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and stability.
Analyse Chemischer Reaktionen
Types of Reactions: Propanal, 2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides.
Reduction: It can be reduced to form selenoethers.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Selenoxides
Reduction: Selenoethers
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propanal, 2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes involving selenium-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in antioxidant mechanisms.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Propanal, 2-(phenylseleno)- involves its interaction with various molecular targets. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Propionaldehyde (Propanal): A simple aldehyde with similar structural features but lacks the phenylseleno group.
Acetaldehyde: Another aldehyde with a simpler structure.
Benzaldehyde: Contains a phenyl group but lacks the seleno functionality.
Uniqueness: Propanal, 2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
84782-51-4 |
|---|---|
Molekularformel |
C9H10OSe |
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
2-phenylselanylpropanal |
InChI |
InChI=1S/C9H10OSe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
XNCJRVWXDRHXFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=O)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


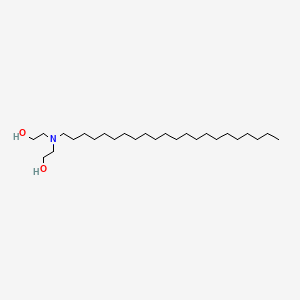
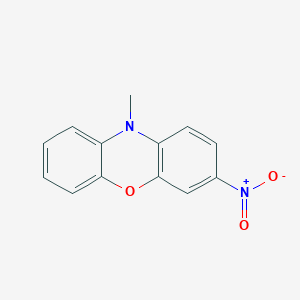
![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14425543.png)
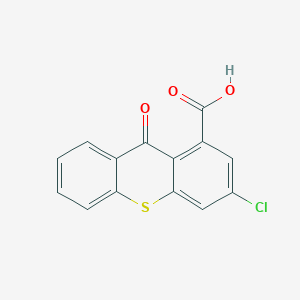
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)

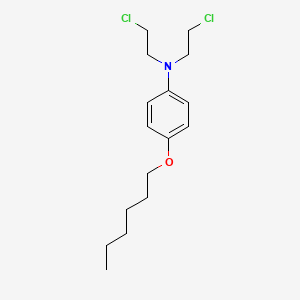

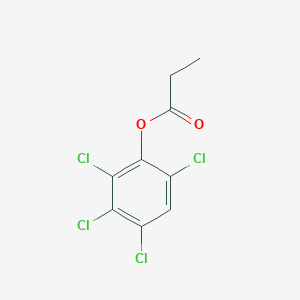
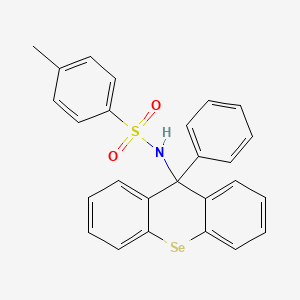
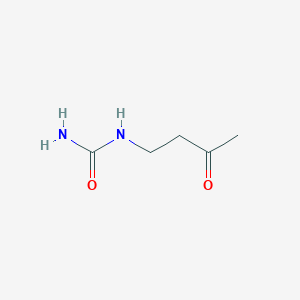
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
